molecular formula C11H14BrFO2 B15300747 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene

Katalognummer: B15300747
Molekulargewicht: 277.13 g/mol
InChI-Schlüssel: YOBLXSYOFAAYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene is an organic compound that features a bromine atom, a fluorine atom, and a methoxyethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 3-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the fluorine atom.

    2-Bromoethyl methyl ether: Similar structure but lacks the fluorine atom and has a different ether group.

    1-Bromo-2-(methoxymethoxy)ethane: Similar structure but has a different ether group.

Uniqueness

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H14BrFO2

Molekulargewicht

277.13 g/mol

IUPAC-Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-fluorobenzene

InChI

InChI=1S/C11H14BrFO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI-Schlüssel

YOBLXSYOFAAYOZ-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(CBr)C1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.